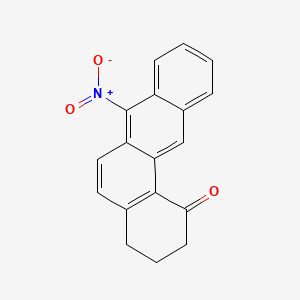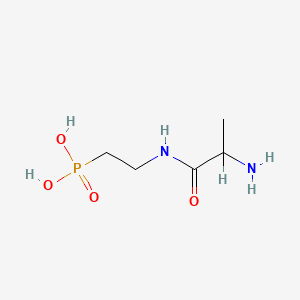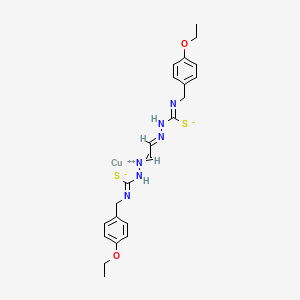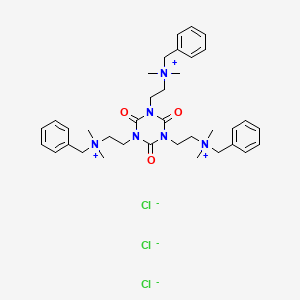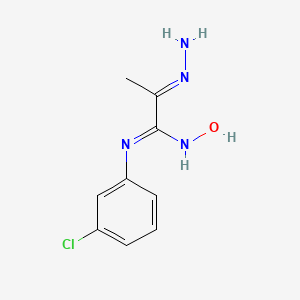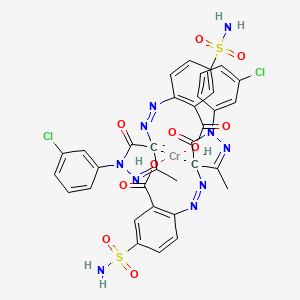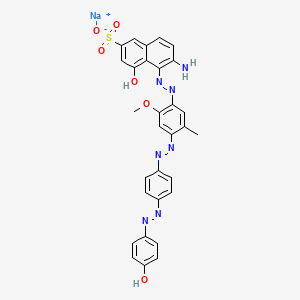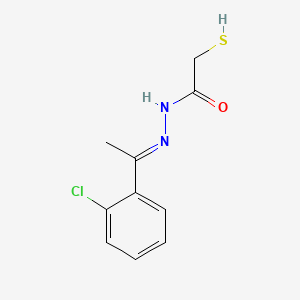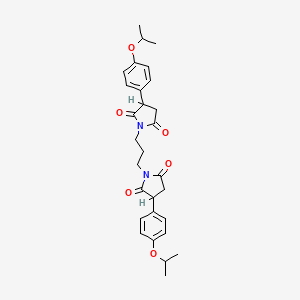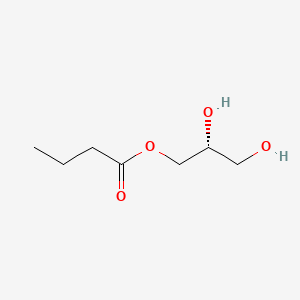![molecular formula C20H26Cl4FeN3O B12735836 [7-(diethylamino)phenoxazin-3-ylidene]-diethylazanium;tetrachloroiron(1-) CAS No. 132482-53-2](/img/structure/B12735836.png)
[7-(diethylamino)phenoxazin-3-ylidene]-diethylazanium;tetrachloroiron(1-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of [7-(diethylamino)phenoxazin-3-ylidene]-diethylazanium;tetrachloroiron(1-) involves multiple steps, starting from the basic phenoxazine structureThe reaction conditions often involve the use of specific catalysts and solvents to facilitate the desired transformations . Industrial production methods may vary, but they generally follow similar principles, with optimizations for scale and efficiency.
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different phenoxazine derivatives, while reduction reactions can lead to the formation of more reduced forms of the compound .
Applications De Recherche Scientifique
[7-(diethylamino)phenoxazin-3-ylidene]-diethylazanium;tetrachloroiron(1-) has a wide range of scientific research applications. In chemistry, it is used as a reagent and catalyst in various organic synthesis reactions. In biology and medicine, it has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological molecules and disrupt cellular processes . Additionally, this compound is used in the development of organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs) due to its unique electronic properties .
Mécanisme D'action
The mechanism of action of [7-(diethylamino)phenoxazin-3-ylidene]-diethylazanium;tetrachloroiron(1-) involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and disrupt cellular signaling pathways, leading to its antimicrobial and anticancer effects. The compound’s ability to donate and accept electrons also plays a crucial role in its function as a catalyst and in electronic applications .
Comparaison Avec Des Composés Similaires
Compared to other phenoxazine derivatives, [7-(diethylamino)phenoxazin-3-ylidene]-diethylazanium;tetrachloroiron(1-) stands out due to its unique combination of diethylamino groups and the tetrachloroiron(1-) ion. Similar compounds include phenoxazin-5-ium, 3,7-bis(diethylamino)-, chloride and zinc,[7-(diethylamino)phenoxazin-3-ylidene]-diethylazanium,tetrachloride. These compounds share some structural similarities but differ in their specific chemical properties and applications .
Propriétés
Numéro CAS |
132482-53-2 |
|---|---|
Formule moléculaire |
C20H26Cl4FeN3O |
Poids moléculaire |
522.1 g/mol |
Nom IUPAC |
[7-(diethylamino)phenoxazin-3-ylidene]-diethylazanium;tetrachloroiron(1-) |
InChI |
InChI=1S/C20H26N3O.4ClH.Fe/c1-5-22(6-2)15-9-11-17-19(13-15)24-20-14-16(23(7-3)8-4)10-12-18(20)21-17;;;;;/h9-14H,5-8H2,1-4H3;4*1H;/q+1;;;;;+3/p-4 |
Clé InChI |
DPRJJLJEHOZQRH-UHFFFAOYSA-J |
SMILES canonique |
CCN(CC)C1=CC2=C(C=C1)N=C3C=CC(=[N+](CC)CC)C=C3O2.Cl[Fe-](Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



